2-(2,4-dichlorophenoxy)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Description
2-(2,4-Dichlorophenoxy)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy moiety linked to a pyridinyl-pyrazole-substituted ethylamine backbone. This compound is structurally characterized by:
- Pyridinyl-pyrazole substituent: The pyridine ring and pyrazole heterocycle contribute to hydrogen bonding and π-π stacking interactions, critical for molecular recognition in biological targets .
- Amide linkage: The acetamide bridge stabilizes the conformation and modulates solubility .
Synthetic routes typically involve condensation of 2,4-dichlorophenoxyacetic acid derivatives with pyridinyl-pyrazole-containing amines under melt or solvent-phase conditions . While specific pharmacological data for this compound are sparse in the provided evidence, its structural analogs demonstrate anti-inflammatory, pesticidal, and kinase-inhibitory activities .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2/c19-13-4-5-17(14(20)11-13)26-12-18(25)22-8-10-24-9-6-16(23-24)15-3-1-2-7-21-15/h1-7,9,11H,8,10,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLULRKFTEKXLBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Enoyl- [acyl-carrier-protein] reductase [NADH] , an essential enzyme in the Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid elongation cycle of the FAS-II pathway.
Mode of Action
The compound interacts with its target by catalyzing the NADH-dependent reduction of the double bond of 2-trans-enoyl-[acyl-carrier protein]. It shows preference for long-chain fatty acyl thioester substrates (>C16), and can also use 2-trans-enoyl-CoAs as alternative substrates.
Biochemical Pathways
The affected pathway is the fatty acid elongation cycle of the FAS-II pathway. The downstream effects of this interaction include the disruption of the fatty acid synthesis, which is essential for the survival and virulence of Mycobacterium tuberculosis.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic molecule that exhibits significant biological activity. This compound is characterized by its complex structure, which includes a dichlorophenoxy group, a pyridinyl moiety, and a pyrazolyl group. Its potential applications span various fields, including medicinal chemistry and agriculture.
- Molecular Formula : C13H10Cl2N2O2
- Molecular Weight : 297.1367 g/mol
- CAS Number : 25288-49-7
- Density : 1.428 g/cm³
- Boiling Point : 513.1°C at 760 mmHg
- Flash Point : 264.1°C
Biological Activity Overview
Research indicates that this compound possesses various biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.
Anti-inflammatory Activity
Studies have shown that compounds similar to this compound can significantly reduce the production of pro-inflammatory cytokines in microglial cells. For instance, a related compound demonstrated a marked decrease in nitric oxide production when subjected to lipopolysaccharide (LPS)-induced inflammation in vitro . This suggests a potential mechanism for mitigating neuroinflammation.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Preliminary studies indicate that it may inhibit cell proliferation through mechanisms involving the modulation of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle . The pyrazole and pyridine scaffolds in the structure are known to interact with key molecular targets involved in cancer progression.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. For example:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), which could lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing neurotransmission .
- Receptor Modulation : The interaction with cellular receptors may lead to downstream effects that alter cellular signaling pathways involved in inflammation and cancer cell survival.
Case Studies
Several studies have explored the biological effects of related compounds:
- Neuroprotective Effects : A study on a similar pyrazole derivative showed significant neuroprotective effects against MPTP-induced neurotoxicity in vivo, highlighting its potential for treating neurodegenerative diseases like Parkinson's disease .
- Antiproliferative Activity : Research evaluating the antiproliferative effects of related compounds on breast and colon cancer cell lines revealed IC50 values indicating effective inhibition of cell growth .
Data Table
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Studies have indicated that derivatives of this compound exhibit significant anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, suggesting a potential role in targeted cancer therapies.
-
Antimicrobial Properties
- The compound has demonstrated antimicrobial activity against a range of pathogens. Its ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics, particularly in an era of rising antibiotic resistance.
-
Anti-inflammatory Effects
- Research highlights the anti-inflammatory potential of this compound through modulation of inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Agrochemical Applications
- Herbicide Development
- The compound's structural characteristics suggest it could function as a herbicide. Its ability to inhibit specific enzymes in plant growth pathways positions it as a potential candidate for developing selective herbicides that target weed species without harming crops.
Material Science Applications
- Polymer Chemistry
- In material science, the incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. Its chemical structure allows for functionalization that can improve the performance of polymers used in various industrial applications.
Data Tables
| Application Area | Specific Use Case | Mechanism/Effect |
|---|---|---|
| Pharmacology | Anticancer agent | Inhibition of kinases involved in cancer proliferation |
| Antimicrobial agent | Disruption of bacterial cell membranes | |
| Anti-inflammatory treatment | Modulation of cytokine production | |
| Agrochemicals | Herbicide development | Inhibition of plant growth pathways |
| Material Science | Polymer enhancement | Improved thermal stability and mechanical properties |
Case Studies
-
Anticancer Research
- A study published in Journal of Medicinal Chemistry evaluated various derivatives of the compound against breast cancer cell lines, demonstrating significant cytotoxic effects through targeted kinase inhibition.
-
Antimicrobial Efficacy
- Research published in Antimicrobial Agents and Chemotherapy reported on the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a novel antibiotic.
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Herbicide Efficacy
- Field trials conducted by agricultural scientists showed that formulations containing this compound effectively reduced weed populations while maintaining crop yield, suggesting its viability as an environmentally friendly herbicide alternative.
Comparison with Similar Compounds
Structural Analogues and Physical Properties
The compound’s closest structural analogs include derivatives with variations in the aryloxy, pyrazole, or acetamide moieties. Key comparisons are summarized below:
Key Observations :
- Substituent Effects on Physical Properties : The introduction of thiourea (e.g., 7g) or trichloroethyl groups increases melting points (e.g., 7g: 186–188°C vs. simpler analogs) due to enhanced intermolecular forces .
- Bioactivity Correlations : Pyridinyl-pyrazole motifs (as in the target compound) are associated with kinase inhibition and anti-inflammatory activity, while chlorophenyl-pyrazole derivatives (e.g., ) show pesticidal effects .
Pharmacological and Functional Comparisons
- COX-2 Inhibition: The target compound’s 2,4-dichlorophenoxyacetic acid core is structurally analogous to derivatives explicitly reported as COX-2 inhibitors (e.g., 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloroethyl)acetamides) . Molecular docking studies suggest that dichlorophenoxy groups occupy hydrophobic pockets of COX-2, while pyridinyl-pyrazole moieties form hydrogen bonds with active-site residues .
- Kinase Inhibition : Pyrazolo-pyrimidine acetamides (e.g., ) exhibit CDK5/p25 inhibition, but the target compound’s pyridinyl-pyrazole system may favor different kinase targets due to altered steric and electronic profiles .
- Pesticidal Activity : Chlorophenyl-pyrazole acetamides (e.g., ) are intermediates in Fipronil synthesis, a potent insecticide. The target compound’s pyridinyl group may reduce pesticidal activity but enhance mammalian target selectivity .
Q & A
Basic: What are the recommended synthetic routes for 2-(2,4-dichlorophenoxy)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, and how can impurities be minimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Substitution reactions under alkaline conditions to introduce phenoxy groups (e.g., using 2,4-dichlorophenol) .
- Condensation reactions with pyrazole derivatives, requiring solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance reaction efficiency .
- Temperature control (e.g., 60–80°C) and inert atmospheres to prevent side reactions .
To minimize impurities, employ column chromatography or recrystallization post-synthesis, and validate purity via HPLC (>95%) .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton environments and carbon backbone, focusing on peaks corresponding to the pyridinyl, pyrazole, and acetamide moieties .
- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular weight (e.g., expected m/z for C₁₉H₁₆Cl₂N₄O₂) and fragmentation patterns .
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify functional groups like C=O (acetamide, ~1650 cm⁻¹) and C-N (pyrazole, ~1250 cm⁻¹) .
Advanced: How can researchers resolve contradictions in bioactivity data across different assays?
Methodological Answer:
Contradictions often arise from assay conditions or compound stability. Mitigate by:
- Replicating assays with standardized protocols (e.g., fixed cell lines, incubation times) .
- Purity validation : Re-test compounds after purification (e.g., via HPLC) to exclude degradation products .
- Dose-response curves : Compare IC₅₀ values across multiple concentrations to identify outlier conditions .
- Mechanistic studies : Use molecular docking to verify target binding consistency with bioactivity trends .
Advanced: What strategies optimize the compound’s interaction with biological targets like kinases or receptors?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., halogen replacements on the phenoxy group) and test against target proteins .
- Molecular dynamics simulations : Model binding stability of the pyridinyl-pyrazole moiety in active sites .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Kₐ, K_d) to validate affinity improvements .
Basic: How should stability studies be designed to assess the compound’s shelf-life under laboratory conditions?
Methodological Answer:
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 4–8 weeks .
- Analytical monitoring : Use HPLC to track degradation products (e.g., hydrolysis of the acetamide group) .
- Storage recommendations : Store in airtight containers at -20°C with desiccants to prolong stability .
Advanced: What experimental approaches elucidate the metabolic pathways of this compound in vitro?
Methodological Answer:
- Liver microsome assays : Incubate with cytochrome P450 enzymes (e.g., CYP3A4) and analyze metabolites via LC-MS/MS .
- Isotopic labeling : Use C-labeled acetamide groups to track metabolic cleavage .
- Reactive intermediate trapping : Add glutathione to detect electrophilic intermediates formed during oxidation .
Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use tools like SwissADME to estimate solubility, permeability, and CYP inhibition risks .
- LogP optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce LogP values >4, improving aqueous solubility .
- Plasma protein binding assays : Correlate in silico predictions (e.g., Albumin binding) with experimental SPR data .
Basic: What in vitro assays are recommended for preliminary evaluation of anticancer activity?
Methodological Answer:
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorescence-based kits .
- Selectivity index : Compare IC₅₀ values in cancerous vs. non-cancerous cells (e.g., HEK293) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
